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Compound of Interest

Compound Name: Triflumizole

Cat. No.: B3432268 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and formulation of

Triflumizole, a broad-spectrum imidazole fungicide. The document details the chemical

synthesis pathway, experimental protocols for its preparation, and common formulation

strategies, including emulsifiable concentrates and wettable powders. All quantitative data is

presented in structured tables, and key processes are visualized using diagrams in the DOT

language.

Introduction to Triflumizole
Triflumizole, with the IUPAC name (E)-4-chloro-α,α,α-trifluoro-N-(1-imidazol-1-yl-2-

propoxyethylidene)-o-toluidine, is a systemic fungicide with both protective and curative action.

[1] It is widely used in agriculture to control a variety of fungal diseases, such as powdery

mildew and scab, on fruits and vegetables.[2] Its primary mode of action is the inhibition of

ergosterol biosynthesis in fungi, a critical component of their cell membranes.[3] Specifically,

Triflumizole is a sterol demethylation inhibitor (DMI), targeting the lanosterol 14α-demethylase

enzyme.[2]

Synthesis of Triflumizole
The industrial synthesis of Triflumizole involves the condensation of a trifluoromethyl-

substituted aniline derivative with an imidazole-containing acetyl group.[1][2] The key starting

materials are 4-chloro-2-(trifluoromethyl)aniline and N-(propoxyacetyl)imidazole.[2] The overall
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reaction is a formal condensation, leading to the formation of the carboxamidine linkage

characteristic of Triflumizole.[2]

Synthesis Pathway
The synthesis of Triflumizole can be represented by the following logical workflow, starting

from the key precursors.

4-chloro-2-(trifluoromethyl)aniline

Condensation

Propoxyacetic acid

Propoxyacetyl chloride

Chlorination

Imidazole

N-(propoxyacetyl)imidazole

Acylation

Chlorinating Agent (e.g., SOCl2)

Triflumizole

Click to download full resolution via product page

Caption: Logical workflow for the synthesis of Triflumizole.

Experimental Protocol for Synthesis
The following is a representative experimental protocol for the synthesis of Triflumizole, based

on the known chemical transformations.
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Step 1: Synthesis of N-(propoxyacetyl)imidazole

To a stirred solution of imidazole in a suitable aprotic solvent (e.g., tetrahydrofuran), add a

base (e.g., triethylamine) and cool the mixture in an ice bath.

Slowly add propoxyacetyl chloride (prepared from propoxyacetic acid and a chlorinating

agent like thionyl chloride) to the reaction mixture.

Allow the reaction to warm to room temperature and stir until completion, monitored by thin-

layer chromatography (TLC).

Filter the reaction mixture to remove any precipitated salts.

Remove the solvent under reduced pressure to yield crude N-(propoxyacetyl)imidazole,

which can be purified by column chromatography or used directly in the next step.

Step 2: Condensation to form Triflumizole

Dissolve 4-chloro-2-(trifluoromethyl)aniline and N-(propoxyacetyl)imidazole in a high-boiling

point aprotic solvent (e.g., toluene or xylene).

Add a catalytic amount of a suitable acid or a dehydrating agent to promote the

condensation reaction.

Heat the mixture to reflux and monitor the reaction progress by TLC.

Upon completion, cool the reaction mixture and wash with an aqueous solution to remove

any unreacted starting materials and byproducts.

Separate the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and

concentrate it under reduced pressure.

The crude Triflumizole can be purified by recrystallization from a suitable solvent system to

yield a crystalline solid.

Quantitative Data for Synthesis
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While specific industrial yields are proprietary, the following table presents plausible

quantitative data for a laboratory-scale synthesis.

Parameter Value

Purity of Starting Materials

4-chloro-2-(trifluoromethyl)aniline >98%

N-(propoxyacetyl)imidazole >95%

Reaction Conditions

Condensation Temperature Reflux in Toluene (~110 °C)

Reaction Time 4-8 hours

Product Characteristics

Theoretical Yield Based on stoichiometry

Actual Yield 75-85%

Purity (by HPLC) >98%

Formulation of Triflumizole
Triflumizole is typically formulated as an Emulsifiable Concentrate (EC) or a Wettable Powder

(WP) for agricultural use.[1][4] The choice of formulation depends on the target crop,

application method, and desired stability.

Formulation Development Workflow
The development of a stable and effective Triflumizole formulation follows a structured

workflow.
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Define Formulation Type (EC, WP)

Select Excipients (Solvents, Carriers, Surfactants)

Pre-formulation Studies (Solubility, Compatibility)

Lab-scale Formulation Preparation

Physicochemical Characterization

Stability Studies (Accelerated & Long-term)

Optimization

Bio-efficacy Testing

Scale-up and Manufacturing
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Caption: General workflow for Triflumizole formulation development.

Emulsifiable Concentrate (EC) Formulation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b3432268?utm_src=pdf-body-img
https://www.benchchem.com/product/b3432268?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3432268?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


An EC formulation is a liquid homogeneous preparation to be applied as an emulsion after

dilution with water.

3.2.1. Experimental Protocol for a 15% EC Formulation

In a suitable mixing vessel, dissolve 150 g of technical grade Triflumizole (>95% purity) in a

mixture of aromatic hydrocarbon solvent (e.g., Solvesso™ 100) and a polar co-solvent (e.g.,

N-methyl-2-pyrrolidone) to a final volume of 1 liter.

Add a blend of anionic and non-ionic emulsifiers (e.g., a combination of calcium

dodecylbenzenesulfonate and ethoxylated castor oil) at a concentration of 5-10% (w/v).

Stir the mixture until a clear, homogeneous solution is obtained.

Filter the resulting concentrate to remove any undissolved particles.

Wettable Powder (WP) Formulation
A WP formulation is a powder preparation to be applied as a suspension after dispersion in

water.

3.3.1. Experimental Protocol for a 30% WP Formulation

Thoroughly blend 300 g of technical grade Triflumizole with an inert carrier (e.g., kaolin or

silica).

Add a wetting agent (e.g., sodium lauryl sulfate) at 1-2% (w/w) and a dispersing agent (e.g.,

a lignosulfonate) at 2-5% (w/w).

The mixture is then finely milled using an air-jet or hammer mill to achieve the desired

particle size distribution.

A stabilizer may also be incorporated to improve the shelf-life of the formulation.

Quantitative Data for Formulations
The following tables summarize key quantitative data for typical Triflumizole formulations.
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Table 1: Physicochemical Properties of Triflumizole Formulations

Property
15% Emulsifiable
Concentrate

30% Wettable Powder

Appearance Clear, yellowish liquid Fine, off-white powder

Active Ingredient Content 150 g/L ± 5% 30% w/w ± 5%

pH (1% in water) 5.0 - 7.0 6.0 - 8.0

Emulsion Stability (15% EC) Stable for at least 2 hours N/A

Wettability (30% WP) < 1 minute N/A

Suspensibility (30% WP) > 80% N/A

Table 2: Stability Data for Triflumizole 15% EC Formulation

Condition Storage Period
Degradation of Triflumizole
(%)

Accelerated Storage (54°C) 14 days < 5%

Ambient Temperature 2 years < 10%

Mechanism of Action: Inhibition of Ergosterol
Biosynthesis
Triflumizole's fungicidal activity stems from its ability to disrupt the biosynthesis of ergosterol,

an essential component of the fungal cell membrane. It specifically inhibits the enzyme

lanosterol 14α-demethylase, which is a cytochrome P450 enzyme. This inhibition leads to the

accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising

the structural integrity and function of the fungal cell membrane.
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Caption: Inhibition of the ergosterol biosynthesis pathway by Triflumizole.

Conclusion
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This technical guide has provided a detailed overview of the synthesis and formulation of the

fungicide Triflumizole. The synthesis is achieved through the condensation of key precursors,

and the resulting active ingredient is typically formulated as an emulsifiable concentrate or a

wettable powder for agricultural applications. Understanding the intricacies of its synthesis,

formulation, and mechanism of action is crucial for the development of effective and stable

fungicidal products. The provided protocols and data serve as a valuable resource for

researchers and professionals in the field of agrochemical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States
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